TG003

Übersicht

Beschreibung

(Z)-1-(3-Ethyl-5-methoxy-2,3-dihydrobenzothiazol-2-ylidene)propan-2-one, also known as EMDBT, is a compound of interest for its potential applications in scientific research. EMDBT is a synthesized compound with a wide range of uses in both in vivo and in vitro studies, and is gaining attention for its potential as a drug candidate.

Wissenschaftliche Forschungsanwendungen

Inhibition von Clk-Kinase-Familien

TG003 ist ein potenter und selektiver Inhibitor von Clk-Kinase-Familien . Er konkurriert mit ATP mit einem Ki-Wert von 0,01 μM auf Clk1/Sty . Dies macht ihn zu einem wertvollen Werkzeug bei der Untersuchung von Clk-Kinase-Familien und deren Rolle in verschiedenen biologischen Prozessen.

Regulation des alternativen Spleißens

Es wurde gezeigt, dass this compound die Regulation des alternativen Spleißens modifiziert, das durch die Phosphorylierung von SR-Proteinen in vitro moduliert wird . Dies deutet darauf hin, dass this compound zur Untersuchung und Manipulation des alternativen Spleißens verwendet werden könnte, einem entscheidenden Prozess in der Genexpression.

Studium der mRNA-Spleißstelle-Selektion

Die Clk-Kinase-Familie, die this compound inhibiert, spielt eine wichtige Rolle bei der Auswahl der mRNA-Spleißstelle . Daher kann this compound verwendet werden, um diesen Prozess zu untersuchen und möglicherweise für Forschungszwecke zu manipulieren.

Inhibition von Caseinkinase 1 (CK1)

Neben seiner Wirkung auf Clk-Kinase-Familien ist this compound auch ein Inhibitor von Caseinkinase 1 (CK1) . Dies erweitert seine potenziellen Anwendungen auf die Untersuchung von CK1 und dessen Rolle in verschiedenen zellulären Prozessen.

Studium der Proteinphosphorylierung

Es wurde gezeigt, dass this compound die Clk1/Sty-vermittelte Phosphorylierung von SF2/ASF inhibiert . Dies macht es zu einem nützlichen Werkzeug für die Untersuchung der Proteinphosphorylierung, einem Schlüsselprozess in der Zellsignalisierung und -regulation.

Entwicklungsbiologische Forschung

This compound wurde verwendet, um Defekte in der Entwicklung von Xenopus zu beheben, die durch einen Überfluss an Clk-Aktivität verursacht wurden . Dies deutet darauf hin, dass this compound ein wertvolles Werkzeug in der entwicklungsbiologischen Forschung sein könnte.

Wirkmechanismus

TG003, also known as KPC5K8BPP7 or (Z)-1-(3-Ethyl-5-methoxy-2,3-dihydrobenzothiazol-2-ylidene)propan-2-one, is a potent and selective inhibitor of the Cdc2-like kinase (Clk) family . This article will explore the mechanism of action of this compound, focusing on its target of action, mode of action, biochemical pathways, pharmacokinetics, result of action, and action environment.

Target of Action

This compound primarily targets the Clk-family kinases, which include Clk1, Clk2, Clk3, and Clk4 . These kinases play a crucial role in mRNA splice site selection . This compound also inhibits casein kinase 1 (CK1) .

Mode of Action

This compound competes with ATP, exhibiting a Ki value of 0.01 μM on Clk1/Sty . It inhibits Clk1/Sty-mediated phosphorylation of SF2/ASF, a protein that plays a significant role in alternative splicing . In HeLa cells overexpressing HA-Clk1/Sty, this compound reversibly inhibits the phosphorylation of SR proteins and causes HA-Clk1/Sty to localize in nuclear speckles .

Biochemical Pathways

This compound affects the alternative splicing of endogenous genes by inhibiting the alteration of splicing site selection induced by Clk1/Sty . It also impacts the alternative splicing of cancer-associated genes, including CENPE, ESCO2, CKAP2, MELK, ASPH, and CD164 .

Pharmacokinetics

This compound is soluble in DMSO at concentrations greater than 12.45 mg/mL . It is recommended that the stock solution be stored below -20°C for several months . .

Result of Action

This compound has been shown to reduce cell proliferation and increase apoptosis in PC3 and DU145 cells . It also decisively inhibited the growth of a PC3 cell line xenograft in nude mice . Moreover, this compound can rescue the morphological abnormalities in the dorsal ectoderm and mesoderm induced by the overexpression of xClk kinase in X. laevis embryos .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the efficacy of this compound can be affected by the overexpression of Clk1 . .

Biochemische Analyse

Biochemical Properties

TG003 is known to interact with the Cdc2-like kinase (CLK1), an enzyme involved in the regulation of splicing processes in cells . The compound has been shown to inhibit CLK1, leading to a decrease in cell viability, proliferation, invasion, and migration .

Cellular Effects

This compound has been found to have significant effects on various types of cells and cellular processes. For instance, in gastric cancer cells, this compound has been shown to reduce cell proliferation, invasion, and migration . Similarly, in prostate cancer cells, this compound has been found to reduce cell proliferation and increase apoptosis .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding to CLK1, inhibiting its activity and thereby affecting the phosphorylation of proteins involved in splicing machinery . This leads to changes in gene expression and impacts cellular functions .

Temporal Effects in Laboratory Settings

In laboratory settings, this compound has been observed to have long-term effects on cellular function. For instance, in gastric cancer cells, this compound treatment resulted in decreased cell viability, proliferation, invasion, and migration over time .

Dosage Effects in Animal Models

In animal models, the effects of this compound have been found to vary with dosage. For example, in a study involving a PC3 cell line xenograft in nude mice, this compound decisively inhibited the growth of the xenograft .

Metabolic Pathways

This compound is involved in the regulation of splicing processes, which are crucial metabolic pathways in cells . By inhibiting CLK1, this compound affects the phosphorylation of proteins involved in these pathways .

Eigenschaften

IUPAC Name |

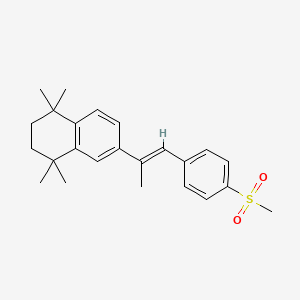

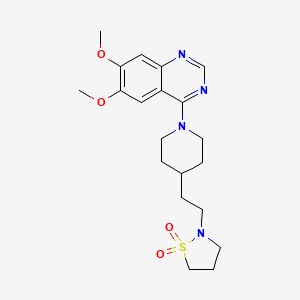

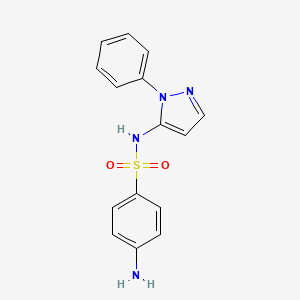

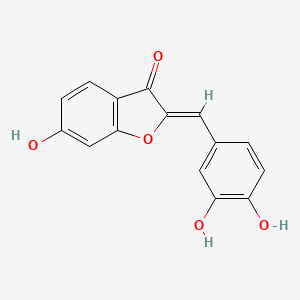

(1Z)-1-(3-ethyl-5-methoxy-1,3-benzothiazol-2-ylidene)propan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15NO2S/c1-4-14-11-8-10(16-3)5-6-12(11)17-13(14)7-9(2)15/h5-8H,4H2,1-3H3/b13-7- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BGVLELSCIHASRV-QPEQYQDCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C2=C(C=CC(=C2)OC)SC1=CC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCN\1C2=C(C=CC(=C2)OC)S/C1=C\C(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

719277-26-6, 300801-52-9 | |

| Record name | TG-003 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0719277266 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (Z)-1-(3-Ethyl-5-methoxy-3H-benzothiazol-2-ylidene)propan-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TG-003 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KPC5K8BPP7 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the primary mechanism of action of TG003?

A1: this compound acts by inhibiting the kinase activity of CLKs. [, ] It binds to the ATP-binding pocket of CLKs, preventing the phosphorylation of serine/arginine-rich (SR) proteins. [, , ]

Q2: What are the downstream consequences of CLK inhibition by this compound?

A2: Inhibition of CLKs by this compound disrupts the phosphorylation of SR proteins, crucial regulators of pre-mRNA splicing. [] This disruption affects the alternative splicing of various genes, impacting diverse cellular processes such as cell growth, apoptosis, differentiation, and stress response. [, , , , ]

Q3: How does this compound specifically affect SR proteins?

A3: this compound inhibits the phosphorylation of SR proteins by targeting the kinases (CLKs) responsible for their phosphorylation, rather than directly interacting with the SR proteins themselves. []

Q4: Does this compound affect all CLKs equally?

A4: While this compound inhibits CLK1, CLK2, and CLK4, its potency varies. Research suggests it displays the strongest inhibition against CLK1. [, ]

Q5: Can you elaborate on the role of this compound in alternative splicing?

A5: this compound, by inhibiting CLKs, alters the phosphorylation state of SR proteins. [] These proteins are essential for spliceosome assembly and function, thereby influencing the choice of splice sites during pre-mRNA splicing. [, , ] By modulating CLK activity, this compound can shift the balance towards or against specific splice isoforms. [, ]

Q6: What is the molecular formula and weight of this compound?

A6: The molecular formula of this compound is C13H15NO2S, and its molecular weight is 249.33 g/mol.

Q7: Is there spectroscopic data available for this compound?

A7: While the provided research papers don’t include detailed spectroscopic data, you can find this information from chemical suppliers or databases like PubChem and ChemSpider.

Q8: Is there information available on the material compatibility and stability of this compound?

A8: The provided research papers primarily focus on the biological activity and mechanism of this compound, and do not delve into its material compatibility and stability under various conditions. This information might be found in the supplementary data of the original publications or through chemical suppliers.

Q9: Does this compound have any known catalytic properties?

A9: this compound is primarily recognized as a kinase inhibitor and does not possess intrinsic catalytic properties. [, ] Its function relies on inhibiting the catalytic activity of its target enzymes, the CLKs. [, ]

Q10: Have computational methods been applied to study this compound?

A10: Yes, molecular docking studies have been used to investigate the binding mode of this compound to the ATP-binding pocket of CLKs, providing insights into its selectivity and potency. [, , ] Additionally, research is ongoing to develop algorithms predicting target exons of splicing-manipulating compounds like this compound. [, ]

Q11: Is there information regarding the SHE regulations for this compound?

A11: The provided research papers do not directly address SHE regulations. As this compound is primarily a research tool, information regarding its safety and handling should be obtained from the relevant safety data sheets provided by chemical suppliers.

Q12: What is the ADME profile of this compound?

A12: The provided research papers do not provide comprehensive data on the absorption, distribution, metabolism, and excretion (ADME) of this compound.

Q13: Has this compound shown efficacy in cellular and animal models?

A13: Yes, this compound has demonstrated biological activity in various in vitro and in vivo models.

Q14: What is the toxicity profile of this compound?

A14: While this compound exhibits promising biological activity, its potential toxicity and long-term effects are not fully elucidated in the provided research papers. Preclinical studies are crucial to thoroughly assess its safety profile before clinical translation.

Q15: What analytical methods are used to characterize and quantify this compound?

A20: The provided research papers utilize standard molecular biology techniques like RT-PCR and Western blotting to assess the downstream effects of this compound treatment, such as changes in gene expression and protein phosphorylation. [, , , , ]

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[4-chloro-1-(diaminomethylideneamino)isoquinolin-7-yl]benzoic Acid](/img/structure/B1682696.png)

![3-[3-(3-Hydroxy-2-phenylpropanoyl)oxy-8-methyl-8-azoniabicyclo[3.2.1]octan-8-yl]propane-1-sulfonate](/img/structure/B1682714.png)